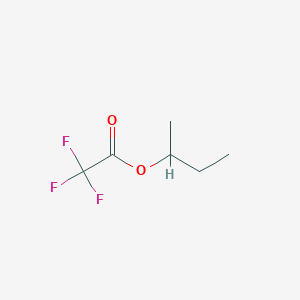

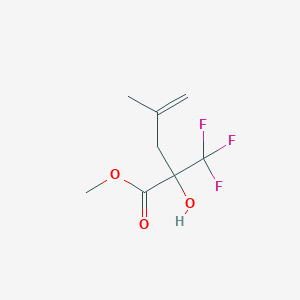

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” is a chemical compound with the molecular formula C8H11F3O3 . It is closely related to “Ethyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate”, which has the molecular formula C9H13F3O3 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” can be represented by the InChI code:InChI=1S/C7H9F3O3/c1-3-4-6 (12,5 (11)13-2)7 (8,9)10/h3,12H,1,4H2,2H3 . This indicates the presence of a trifluoromethyl group, a methyl group, and a hydroxy group in the molecule. Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate” has a molecular weight of 198.14 g/mol . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass is 198.05037863 g/mol .科学的研究の応用

Synthesis and Reactivity

The synthesis of complex molecules from simpler precursors often involves multifunctional esters. For example, a study detailed the synthesis of methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate from l-tartaric acid, showcasing the compound's versatility in organic synthesis. This process included unusual recyclization reactions, indicating the potential of multifunctional esters in synthesizing cyclic and acyclic organic compounds with specific configurations (Gimalova et al., 2013).

Catalysis and Organic Transformations

In another instance, the Baylis-Hillman reaction was employed for the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates, demonstrating the catalytic potential of similar esters in creating carbon-carbon bonds. This example highlights the role of such compounds in facilitating reactions that form the backbone of organic synthesis (Basavaiah et al., 2000).

Material Science Applications

Additionally, the interaction of derivatives with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been explored, providing insights into the modification of benzoates for potential applications in material science and fluorine chemistry. This research demonstrates the utility of esters in synthesizing fluorinated compounds, which are valuable in various industries, including pharmaceuticals and agrochemicals (Gaidarzhy et al., 2020).

Medicinal Chemistry

Lastly, the synthesis of organotin(IV) complexes with potential as anticancer drugs showcases the application of related esters in medicinal chemistry. These complexes, derived from amino acetate functionalized Schiff bases, highlight the role of esters in developing new therapeutic agents (Basu Baul et al., 2009).

特性

IUPAC Name |

methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-5(2)4-7(13,6(12)14-3)8(9,10)11/h13H,1,4H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDKXEVTOYZRSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)OC)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552673 |

Source

|

| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

CAS RN |

117015-42-6 |

Source

|

| Record name | Methyl 2-hydroxy-4-methyl-2-(trifluoromethyl)pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。